molecular formula C24H27N3O5 B1596146 Benzoylphenylalanyl-alanyl-proline CAS No. 69677-91-4

Benzoylphenylalanyl-alanyl-proline

Cat. No.: B1596146
CAS No.: 69677-91-4
M. Wt: 437.5 g/mol
InChI Key: GKCBQPXKGNTQKX-VDGAXYAQSA-N
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Description

Benzoylphenylalanyl-alanyl-proline is a synthetic peptide composed of three amino acids: benzoylphenylalanine, alanine, and proline. This compound is not naturally occurring and is typically synthesized for research purposes

Scientific Research Applications

Benzoylphenylalanyl-alanyl-proline has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in studying peptide interactions.

  • Biology: The compound is used to investigate protein-protein interactions and enzyme-substrate relationships.

  • Medicine: It has potential therapeutic applications, including the development of peptide-based drugs.

  • Industry: It is utilized in the production of bioactive peptides and in the development of new materials.

Mechanism of Action

While the specific mechanism of action for “Benzoylphenylalanyl-alanyl-proline” is not available, proline-rich antimicrobial peptides, which may share some similarities with this compound, have been found to kill Gram-negative bacteria via a non-lytic mechanism that involves penetration into susceptible cells and intracellular action .

Safety and Hazards

The safety data sheet for proline, a component of “Benzoylphenylalanyl-alanyl-proline”, suggests that it is generally safe to handle, but contact with skin and eyes should be avoided, and inhalation or ingestion should be treated immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoylphenylalanyl-alanyl-proline involves multiple steps, starting with the protection of amino acids to prevent unwanted reactions. The amino acids are then sequentially coupled using peptide synthesis techniques such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The final product is purified through techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger-scale synthesis. Automated peptide synthesizers and large-scale purification systems are employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Benzoylphenylalanyl-alanyl-proline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzene derivatives or other functionalized compounds.

Comparison with Similar Compounds

Benzoylphenylalanyl-alanyl-proline is unique due to its specific amino acid sequence and the presence of the benzoyl group. Similar compounds include other synthetic peptides and peptide derivatives, such as:

  • Benzoylphenylalanine derivatives

  • Alanine-based peptides

  • Proline-containing peptides

These compounds share structural similarities but differ in their functional groups and biological activities.

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-16(23(30)27-14-8-13-20(27)24(31)32)25-22(29)19(15-17-9-4-2-5-10-17)26-21(28)18-11-6-3-7-12-18/h2-7,9-12,16,19-20H,8,13-15H2,1H3,(H,25,29)(H,26,28)(H,31,32)/t16-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCBQPXKGNTQKX-VDGAXYAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90989830
Record name N-(1-Hydroxy-2-{[hydroxy(phenyl)methylidene]amino}-3-phenylpropylidene)alanylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69677-91-4
Record name Benzoylphenylalanyl-alanyl-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069677914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxy-2-{[hydroxy(phenyl)methylidene]amino}-3-phenylpropylidene)alanylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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